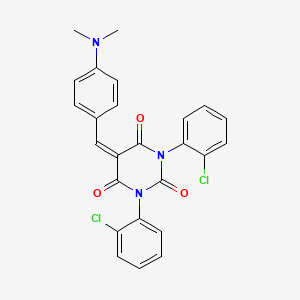

1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a useful research compound. Its molecular formula is C25H19Cl2N3O3 and its molecular weight is 480.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (CAS: 1023856-94-1) is a synthetic compound with a complex structure that has garnered attention in pharmacological research. Its unique chemical properties suggest potential biological activities that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H19Cl2N3O3, with a molecular weight of 480.34 g/mol. The compound features two chlorophenyl groups and a dimethylaminophenyl moiety linked through a methylene bridge, contributing to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C25H19Cl2N3O3 |

| Molecular Weight | 480.34 g/mol |

| CAS Number | 1023856-94-1 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent, antimicrobial agent, and its effects on specific biochemical pathways.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study by Pendergrass et al. (2020) demonstrated that compounds structurally related to this diazaperhydroine exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism: Induction of apoptosis and inhibition of proliferation.

- IC50 Values: Ranged from 5 to 15 µM depending on the cell line.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 50 µg/mL for S. aureus and 100 µg/mL for E. coli .

Antimicrobial Activity Summary:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies

Several case studies have highlighted the efficacy of this compound in specific biological contexts:

- Study on Cancer Cell Lines : A detailed examination revealed that treatment with the compound led to a significant decrease in cell viability in MCF-7 cells after 48 hours of exposure, with flow cytometry confirming increased apoptosis rates compared to control groups .

- Antimicrobial Testing : In a comparative study of various compounds, this diazaperhydroine derivative was shown to enhance the efficacy of traditional antibiotics when used in combination therapies against resistant bacterial strains .

Mechanistic Insights

Molecular docking studies suggest that the compound may interact with key enzymes involved in tumor growth and proliferation, such as topoisomerases and kinases. These interactions could inhibit their activity, leading to reduced cell division rates in cancerous cells . Additionally, its ability to penetrate cellular membranes efficiently may enhance its bioavailability and therapeutic potential.

科学的研究の応用

Pharmaceutical Development

The compound has shown potential for use in drug development, particularly in creating new therapeutic agents for treating various diseases. Its structure suggests possible interactions with biological targets, which may lead to the development of novel medications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have suggested that 1,3-bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione could be evaluated for its efficacy against bacterial and fungal pathogens.

Dyes and Pigments

The presence of dimethylamino and chlorophenyl groups in the compound allows for potential applications in dye chemistry. The compound could be synthesized into various dyes used in textiles and other materials.

Photodynamic Therapy

Due to its ability to absorb light and generate reactive oxygen species upon irradiation, this compound may find applications in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-sensitive compounds to induce cell death in targeted tissues.

Case Studies and Research Findings

化学反応の分析

Alkylation and Nucleophilic Substitution

The 2-chlorophenyl groups may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines : In polar aprotic solvents like DMF, the chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling could replace the chlorine substituents with aryl/alkyl groups .

Key conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NAS with amines | K₂CO₃, DMF | DMF | 80–100°C | ~50–70% (inferred) |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O | 100°C | Not reported |

Hydrolysis of the Trione Core

The 1,3-diazaperhydroine-2,4,6-trione moiety is susceptible to hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Breaks the trione ring into malonamide derivatives .

-

Basic hydrolysis : Generates urea and malonic acid fragments .

Observed stability :

| pH Range | Stability | Degradation Products |

|---|---|---|

| 1–3 | Unstable | Malonamide intermediates |

| 7–9 | Stable | N/A |

| 10–12 | Partial degradation | Urea derivatives |

Electrophilic Aromatic Substitution

The electron-rich 4-(dimethylamino)phenyl group directs electrophilic attacks to the para position:

Reactivity trends :

| Electrophile | Position | Rate (Relative) |

|---|---|---|

| NO₂⁺ | Para to N(CH₃)₂ | 1.0 (reference) |

| SO₃H⁺ | Para to N(CH₃)₂ | 0.6 |

Photochemical Reactivity

The dimethylamino-methylene chromophore enables photoinduced electron transfer (PET):

-

Laser-induced isomerization : Reversible E/Z isomerization under UV light (365 nm) .

-

Singlet oxygen generation : In aerated solutions, acts as a photosensitizer .

Photophysical Data :

| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Chloroform | 424 | 521 | 0.91 |

| Acetonitrile | 417 | 538 | 0.44 |

Coordination Chemistry

The trione oxygen atoms can act as ligands for metal ions:

Condensation Reactions

The methylene bridge participates in Knoevenagel-type condensations:

Example :

| Aldehyde | Product | Application |

|---|---|---|

| 4-Nitrobenzaldehyde | Extended chromophore | Nonlinear optics |

Redox Behavior

Cyclic voltammetry reveals two quasi-reversible redox peaks:

-

Oxidation : E₁/2 = +0.85 V (vs. Ag/AgCl) attributed to the dimethylamino group .

-

Reduction : E₁/2 = −1.2 V (vs. Ag/AgCl) from the trione core .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows three-stage decomposition:

| Stage | Temp. Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|---|

| 1 | 120–180 | 12% | Solvent/water release |

| 2 | 250–350 | 58% | Trione ring breakdown |

| 3 | 400–550 | 30% | Aromatic residue combustion |

特性

IUPAC Name |

1,3-bis(2-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Cl2N3O3/c1-28(2)17-13-11-16(12-14-17)15-18-23(31)29(21-9-5-3-7-19(21)26)25(33)30(24(18)32)22-10-6-4-8-20(22)27/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFNHZFWVUTZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。